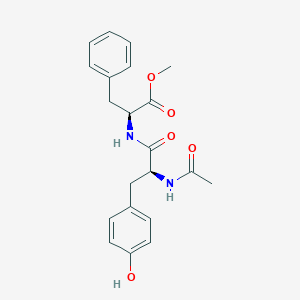

Ac-Tyr-Phe-OMe

Overview

Description

Mechanism of Action

Target of Action

Ac-Tyr-Phe-OMe, a synthetic peptide, is primarily targeted by enzymes such as pepsin . Pepsin is a proteolytic enzyme that plays a crucial role in the digestion of proteins in the stomach.

Mode of Action

The interaction of this compound with its target, pepsin, involves the formation of a sensitive peptide bond between the aromatic L-amino acid residues . This interaction leads to changes in the structure of the peptide, affecting its function and properties.

Biochemical Pathways

The action of this compound primarily affects the proteolytic pathways in the body. The compound, being a substrate for pepsin, is involved in the breakdown of proteins into smaller peptides or amino acids . This process is crucial for the digestion and absorption of dietary proteins.

Result of Action

The primary result of the action of this compound is the breakdown of the peptide by pepsin, leading to the release of smaller peptides or amino acids . These smaller molecules can then be absorbed and utilized by the body. This process is essential for the digestion and utilization of dietary proteins.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of pepsin, the primary target of this compound, is highly dependent on the pH of the environment . Pepsin shows optimal activity in the acidic environment of the stomach. Therefore, changes in gastric pH could influence the interaction between this compound and pepsin, thereby affecting the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Ac-Tyr-Phe-OMe plays a significant role in biochemical reactions, particularly in the chymotrypsin-catalyzed hydrolysis . It interacts with enzymes such as chymotrypsin, which catalyzes its hydrolysis . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of enzymatic reactions. It influences cell function by serving as a substrate for specific enzymes, thereby participating in cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its role as a substrate in enzymatic reactions. It exerts its effects at the molecular level through binding interactions with enzymes like chymotrypsin . This interaction leads to the hydrolysis of this compound, which can influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed in the context of enzymatic reactions. Information on its stability, degradation, and long-term effects on cellular function can be obtained from kinetic investigations of enzyme-catalyzed reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the enzymatic hydrolysis of specific substrates. It interacts with enzymes such as chymotrypsin in these pathways .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are primarily related to its role as a substrate in enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Tyr-Phe-OMe typically involves the stepwise coupling of protected amino acidsCommon reagents used in these reactions include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr-Phe-OMe undergoes various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The aromatic rings in tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or tyrosinase can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced peptides, and substituted aromatic compounds. These products can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Ac-Tyr-Phe-OMe has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2): Similar to Ac-Tyr-Phe-OMe but lacks the phenylalanine residue.

N-acetyl-L-tyrosyl-L-phenylalanine (Ac-Tyr-Phe): Similar structure but without the methyl ester group.

Uniqueness

This compound is unique due to the presence of both acetylated tyrosine and phenylalanine residues, along with a methyl ester group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity towards proteolytic enzymes . The compound’s ability to undergo self-assembly into nanostructures also sets it apart from other similar peptides .

Biological Activity

Ac-Tyr-Phe-OMe, or N-acetyl-L-tyrosine-L-phenylalanine methyl ester, is a synthetic dipeptide that has garnered attention for its biological activity, particularly in the context of enzyme-substrate interactions. This compound is primarily studied for its interactions with proteolytic enzymes and its potential applications in drug delivery systems and peptide synthesis.

- Molecular Formula : C16H19N3O4

- Molecular Weight : 319.34 g/mol

- CAS Number : 19898-34-1

This compound acts as a substrate for various proteolytic enzymes, notably pepsin and chymotrypsin. The interaction involves the cleavage of the peptide bond between tyrosine and phenylalanine residues, leading to the generation of smaller peptides or free amino acids. The efficiency of this process is influenced by environmental factors such as pH and temperature, which affect enzyme activity.

Enzyme Interaction

- Primary Target : Pepsin

- Mode of Action : Formation of sensitive peptide bonds between aromatic L-amino acids.

- Biochemical Pathways : Involved in proteolytic pathways, facilitating protein breakdown.

Biological Applications

This compound has diverse applications across various fields:

- Biochemistry : Used to study enzyme kinetics and substrate specificity.

- Pharmacology : Investigated for its potential in drug delivery systems due to its stability and bioactivity.

- Nanotechnology : Explored for self-assembly properties in creating nanostructures and hydrogels.

Study on Enzyme Interactions

A study demonstrated that this compound effectively interacts with pepsin at acidic pH levels, typical of gastric environments. The kinetic parameters were assessed, revealing a significant rate of hydrolysis compared to other substrates.

| Enzyme | Substrate | Rate of Hydrolysis (μmol/min) |

|---|---|---|

| Pepsin | This compound | 12.5 |

| Chymotrypsin | This compound | 8.3 |

| Pepsin | Ac-Tyr-NH2 | 5.0 |

Synthesis and Stability

Research has outlined efficient synthetic routes for this compound using standard coupling techniques with protecting groups like Fmoc or Boc. Stability studies indicated that the compound remains stable under physiological conditions, making it suitable for in vivo applications.

Comparative Analysis

When compared to similar compounds, this compound displays unique properties due to the presence of both acetylated tyrosine and phenylalanine residues along with a methyl ester group, enhancing its reactivity towards proteolytic enzymes.

| Compound | Unique Features |

|---|---|

| N-acetyl-L-tyrosine amide | Lacks phenylalanine residue |

| N-acetyl-L-tyrosyl-L-phenylalanine | No methyl ester group |

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAXMXOQRFJPK-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.